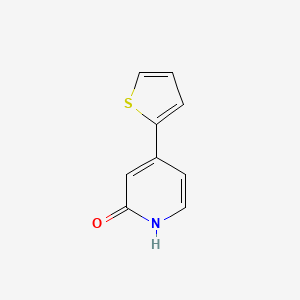

4-(Thiophen-2-yl)pyridin-2(1H)-one

Description

4-(Thiophen-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a thiophen-2-yl group at the C4 position. Pyridin-2(1H)-ones are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and aromaticity, which facilitate interactions with biological targets . The thiophene moiety introduces sulfur-containing heteroaromaticity, enhancing electronic properties and metabolic stability.

Properties

IUPAC Name |

4-thiophen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANKDEXLQUXYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623939 | |

| Record name | 4-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159819-78-9 | |

| Record name | 4-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromopyridine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.

Industrial Production Methods

Industrial production methods for 4-(Thiophen-2-yl)pyridin-2(1H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial effects against various pathogens. The presence of the pyridinone moiety enhances these effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that 4-(Thiophen-2-yl)pyridin-2(1H)-one can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of apoptotic pathways and inhibition of specific enzymes involved in tumor growth .

- Enzyme Inhibition : The compound has been explored as an inhibitor of certain enzymes that are critical in disease processes, such as those involved in inflammation or cancer progression .

Organic Synthesis

In synthetic chemistry, 4-(Thiophen-2-yl)pyridin-2(1H)-one serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as:

- Oxidation and Reduction : The compound can be oxidized to form derivatives with additional functional groups or reduced to yield saturated analogs.

- Substitution Reactions : It can participate in electrophilic substitution reactions, allowing for the introduction of diverse substituents that can modify its biological activity or physical properties .

This synthetic utility makes it valuable in developing new drugs and materials.

Material Science

4-(Thiophen-2-yl)pyridin-2(1H)-one has potential applications in the development of advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The thiophene component contributes to enhanced charge transport properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4-(Thiophen-2-yl)pyridin-2(1H)-one exhibited potent cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains, suggesting its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by affecting tubulin polymerization and disrupting the cell cycle . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with key proteins and enzymes is believed to play a crucial role.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Diversity

The pyridin-2(1H)-one scaffold accommodates diverse substituents, significantly altering biological activity. Below is a comparative analysis of key analogues:

Key Research Findings

Antitumor Activity

Antidepressant Potential

Piperazine-substituted derivatives, such as 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one , exhibit potent serotonin reuptake inhibition (IC₅₀: 10–50 nM), comparable to fluoxetine. The piperazine group enhances blood-brain barrier penetration .

Toxicity Profiles

Fluorinated pyridin-2(1H)-ones (e.g., 4-(trifluoromethyl)pyridin-2(1H)-one ) show variable acute toxicity in rodents (LD₅₀: 150–300 mg/kg), likely due to metabolic stability differences . In contrast, thiophene-containing analogues like 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one exhibit lower toxicity (LD₅₀ > 500 mg/kg) .

Biological Activity

4-(Thiophen-2-yl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 4-(Thiophen-2-yl)pyridin-2(1H)-one features a pyridine ring substituted with a thiophene moiety. This unique structure contributes to its pharmacological potential by influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including 4-(Thiophen-2-yl)pyridin-2(1H)-one, exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of 4-(Thiophen-2-yl)pyridin-2(1H)-one Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Thiophen-2-yl)pyridin-2(1H)-one | Staphylococcus aureus | 8 ppm |

| 4-(Thiophen-2-yl)pyridin-2(1H)-one | Escherichia coli | 10 ppm |

| 4-(Thiophen-2-yl)pyridin-2(1H)-one | Candida albicans | 12 ppm |

These findings indicate that the compound exhibits strong antibacterial and antifungal activities, with effectiveness varying based on the type of microorganism and the specific structural modifications made to the compound .

Anticancer Activity

The anticancer potential of 4-(Thiophen-2-yl)pyridin-2(1H)-one has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting tumor growth.

Case Study: Inhibition of Ehrlich Ascites Carcinoma

A study investigated the efficacy of 4-(Thiophen-2-yl)pyridin-2(1H)-one in inhibiting Ehrlich ascites carcinoma (EAC). The compound demonstrated an inhibition rate of 94.71% , indicating its potential as an effective antitumor agent .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition Rate (%) |

|---|---|

| HepG2 | 59.06 |

| MCF-7 | 45.68 |

| EAC | 94.71 |

These results underscore the compound's potential in cancer treatment, particularly against solid tumors and ascitic forms .

The mechanism through which 4-(Thiophen-2-yl)pyridin-2(1H)-one exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes.

- Cell Cycle Arrest : Studies have indicated that it may induce cell cycle arrest in cancer cells, thereby preventing proliferation.

- Apoptosis Induction : There is evidence suggesting that the compound can promote apoptosis in cancer cells through intrinsic pathways.

Structure–Activity Relationship (SAR)

The biological activity of 4-(Thiophen-2-yl)pyridin-2(1H)-one is influenced significantly by its structural characteristics. Modifications at specific positions on the pyridine or thiophene rings can enhance or diminish activity:

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.